Jaspamide H -

Jaspamide H

Catalog Number: EVT-1596404
CAS Number:
Molecular Formula: C35H43BrN4O6
Molecular Weight: 695.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jaspamide H is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an antineoplastic agent, an actin polymerisation inhibitor, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Overview

Jaspamide H is a novel cyclodepsipeptide derived from marine sponges, specifically Jaspis splendans. This compound is classified within the family of jaspamides, which are recognized for their significant biological activities, particularly their ability to disrupt actin filaments. Jaspamide H is part of ongoing research aimed at understanding its structure-activity relationship and potential therapeutic applications.

Source and Classification

Jaspamide H was isolated from the marine sponge Jaspis splendans, which is known for producing various bioactive compounds. The classification of jaspamide H falls under the category of natural products, specifically cyclic peptides, which are characterized by their unique ring structures and biological activities. The compound's structural complexity contributes to its classification as a cyclodepsipeptide, a type of molecule that contains both peptide and ester linkages.

Synthesis Analysis

The synthesis of jaspamide H involves several key methodologies that leverage advanced organic chemistry techniques. Notably, the total synthesis can be achieved through convergent synthetic strategies that combine different segments of the molecule.

Methods and Technical Details

  1. Convergent Synthesis: This approach allows for the assembly of jaspamide H from smaller, well-defined fragments. The synthesis typically includes:
    • Solid-phase peptide synthesis: Used to construct peptide segments efficiently.
    • Ring-closing reactions: Such as ring-closing metathesis or macrolactonization, which are crucial for forming the cyclic structure.
  2. Key Reactions:
    • Aldol reactions: Often employed to create carbon-carbon bonds in the synthesis of complex molecules.
    • Claisen rearrangement: Utilized for constructing specific structural motifs within the compound.

The synthetic route has been optimized to produce jaspamide H in a yield that allows for further biological evaluation.

Molecular Structure Analysis

Structure and Data

Jaspamide H possesses a unique molecular structure characterized by its cyclic nature and specific stereochemistry. The molecular formula is typically represented as C36H48N4O6C_{36}H_{48}N_{4}O_{6}, indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Features:

  • Cyclic Backbone: The cyclic structure is essential for its interaction with biological targets.
  • Functional Groups: Includes amide and ester linkages that play a role in its solubility and reactivity.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Used extensively to elucidate the structural features of jaspamide H, providing insights into its stereochemistry.
  • Mass Spectrometry (MS): Helps confirm the molecular weight and structural integrity of synthesized compounds.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of jaspamide H can be explored through various reactions that highlight its functional groups:

  1. Hydrolysis Reactions: Investigating how ester bonds react with water can provide insights into stability and degradation pathways.
  2. Reductive Amination: A method to modify amine functionalities within the compound, potentially enhancing biological activity.
  3. Cross-coupling reactions: These can be utilized to introduce additional functional groups or modify existing ones.

These reactions are critical for understanding how modifications to jaspamide H can affect its biological properties.

Mechanism of Action

Process and Data

Jaspamide H exhibits its biological effects primarily through interaction with actin filaments. The mechanism involves:

  1. Binding Affinity: Jaspamide H binds to actin, disrupting filament polymerization and leading to cytotoxic effects in cancer cells.
  2. Cytoskeletal Disruption: By interfering with actin dynamics, jaspamide H can induce apoptosis in susceptible cell lines, making it a candidate for cancer therapy.

Experimental data from cell line assays demonstrate its potency and specificity in targeting actin filaments, which is crucial for cellular integrity and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Jaspamide H shows variable solubility in organic solvents, which is important for formulation in drug development.
  • Stability: Stability studies indicate that jaspamide H retains activity under various conditions, although light sensitivity may affect some derivatives.

Chemical Properties

  • pH Sensitivity: The compound's activity may vary with pH changes, suggesting potential applications in targeted drug delivery systems.
  • Reactivity with Biological Targets: Understanding how jaspamide H interacts with proteins at a molecular level is essential for predicting its pharmacological profile.
Applications

Scientific Uses

Jaspamide H holds promise in several scientific fields:

  1. Cancer Research: Its ability to disrupt actin filaments positions it as a potential chemotherapeutic agent.
  2. Cell Biology Studies: Researchers utilize jaspamide H to study cytoskeletal dynamics and cellular processes related to motility and division.
  3. Drug Development: Ongoing investigations aim to develop analogs with improved efficacy and reduced toxicity based on the structure of jaspamide H.
Introduction to Jaspamide H: Contextualizing Its Role in Marine Natural Product Research

Historical Isolation and Taxonomic Origins in Marine Sponges (Jaspis spp. and Auletta spp.)

Jaspamide H was first isolated from the marine sponge Jaspis splendans (reclassified from Jaspis splendens) collected in Vanuatu, as part of a bioactivity-guided investigation into minor cyclodepsipeptide constituents. This discovery positioned it among a series of natural analogues (jaspamides B–L) derived from taxonomically related sponges [9]. The compound's occurrence is linked to specific biogeographical niches, with Jaspis spp. sponges from Indo-Pacific regions—including Indonesia (Kalimantan), Fiji, Palau, and Papua New Guinea—serving as primary sources. Notably, the sponge Auletta cf. constricta from Milne Bay, Papua New Guinea, also yielded jaspamide derivatives, expanding the taxonomic range beyond the Jaspidae family [4] [6]. These sponges inhabit mesophotic reef ecosystems (30–100 m depth), where complex host-symbiont interactions drive secondary metabolite production. Genomic evidence confirms that jaspamide biosynthesis occurs via symbiotic Jaspinella bacteria (phylum Tectomicrobia), which harbor nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes convergent with those in terrestrial myxobacteria [7].

Table 1: Sponge Sources and Key Jaspamide Derivatives

Sponge SpeciesCollection SiteIdentified CompoundsReference
Jaspis splendansVanuatuJaspamide H, I, J, K, L [9]
Jaspis splendensKalimantan, IndonesiaJaspamide Q, R [6]
Auletta cf. constrictaMilne Bay, Papua New GuineaJaspamide derivatives [4]

Classification Within the Cyclodepsipeptide Family: Structural and Functional Distinctiveness

Jaspamide H (molecular formula C₃₅H₄₃BrN₄O₆) belongs to the jaspamide/jasplakinolide family of macrocyclic depsipeptides, characterized by a 19-membered ring scaffold integrating hybrid polyketide-peptide biosynthesis. Its core structure comprises three key residues: (1) a β-tyrosine unit, (2) an N-methyl-2-bromotryptophan (2-bromoabrine), and (3) an alanine modified by demethylation—the defining feature distinguishing it from the parent jaspamide [9] [1]. This Ala-NH moiety replaces the N-methyl group of jaspamide, altering hydrogen-bonding capacity and conformational flexibility. The polyketide segment retains the conserved (3R,5S,7S,9S,13R,15S) stereochemistry, featuring a chlorinated β-tyrosine and a conjugated E-diene system critical for bioactivity [5] [4]. Functionally, jaspamide H shares the actin-targeting mechanism of its congeners, disrupting microfilament dynamics by stabilizing F-actin polymers. However, its demethylated alanine residue reduces binding affinity compared to jaspamide, as evidenced by diminished cytotoxicity (IC₅₀ 1.6–3.0 µM against HCT-116 and MCF-7 cells versus jaspamide’s nanomolar potency) [9]. This structure-activity relationship (SAR) underscores the pharmacophoric importance of N-methylation for optimal interaction with the actin hydrophobic cleft.

Table 2: Structural Features of Jaspamide H Versus Key Analogues

FeatureJaspamide HJaspamide (1)Jaspamide Q
Molecular FormulaC₃₅H₄₃BrN₄O₆C₃₆H₄₅BrN₄O₆C₃₆H₄₆N₄O₆
Alanine ModificationDemethylated (NH)N-methylatedN-methylated
Tryptophan Halogenation2-Bromo2-BromoNone (debromo)
Actin Polymerization EC₅₀~80 nM*0.14 µMNot reported
Cytotoxicity (HCT-116)IC₅₀ 1.6–3.0 µMIC₅₀ < 1 nMIC₅₀ < 0.1 µg/mL

Note: Actin polymerization efficacy is reduced compared to jaspamide [9] [4].

Significance in Chemical Ecology: Evolutionary Adaptations and Ecological Interactions

Jaspamide H exemplifies defensive chemical evolution in marine sponges, where selective pressures from predation, fouling, and microbial infection drive structural diversification. Its ichthyotoxicity and antifungal properties suggest a role in deterring grazers like fish and parasites [9]. The compound’s occurrence in Jaspis and Auletta sponges—distantly related taxa—implies horizontal biosynthetic transfer via symbiotic Tectomicrobia. Metagenomic studies confirm that Jaspinella symbionts harbor NRPS-PKS hybrid clusters nearly identical to those producing chondramide in myxobacteria, indicating convergent evolution of actin-targeting toxins across terrestrial and marine environments [7]. Ecologically, jaspamide H contributes to "extended phenotype" dynamics: By modifying actin cytoskeletons in eukaryotic predators (e.g., inhibiting nematocyst discharge in cnidarians), it enhances sponge fitness in competitive benthic communities [9]. Its lower cytotoxicity compared to jaspamide may reflect an ecological trade-off—retaining defensive function while minimizing autotoxicity or energetic costs.

Table 3: Bioactivity Profile of Jaspamide H in Ecological Context

BioactivityTarget OrganismsPutative Ecological RoleExperimental Evidence
AntifungalCandida albicansDefense against pathogensMIC 25 µg/mL (similar to jaspamide) [1]
IchthyotoxicFish larvaeDeterrence against predationLethality at 10 ppm [9]
CytotoxicMarine invertebrate cellsSpace-competition mediationIC₅₀ 1.6 µM (HCT-116) [9]
Actin StabilizationEukaryotic cytoskeletonsBroad-spectrum deterrentCompetitive binding with phalloidin [4]

Properties

Product Name

Jaspamide H

IUPAC Name

(4R,7R,10S,13S,15E,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

InChI

InChI=1S/C35H43BrN4O6/c1-20-9-8-10-22(3)46-31(42)19-29(24-13-15-25(41)16-14-24)39-34(44)30(18-27-26-11-6-7-12-28(26)38-32(27)36)40(5)35(45)23(4)37-33(43)21(2)17-20/h6-7,9,11-16,21-23,29-30,38,41H,8,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b20-9+/t21-,22-,23-,29+,30+/m0/s1

InChI Key

RDBNISBUPIBNGP-RAMWEYKWSA-N

Canonical SMILES

CC1CCC=C(CC(C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)C

Isomeric SMILES

C[C@H]1CC/C=C(/C[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)\C

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